molecular formula C22H22O7 B12306395 Isonemerosin

Isonemerosin

Cat. No.: B12306395
M. Wt: 398.4 g/mol
InChI Key: YUMFRZDLFSZQIS-FRKPEAEDSA-N
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Description

Isonemerosin is a natural product derived from the plant Cannabis sativa. It is classified as a lignan, a type of polyphenolic compound. The molecular formula of this compound is C22H22O7, and it has a molecular weight of 398.4 g/mol . This compound is primarily used in scientific research related to life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonemerosin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is mainly used for research purposes. The extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Types of Reactions: Isonemerosin can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from reactions involving this compound are not well-documented. Further research is needed to elucidate the reaction pathways and products.

Scientific Research Applications

Isonemerosin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of lignans in plant extracts.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Isonemerosin is structurally similar to other lignans, such as sesamin and podophyllotoxin . it is unique in its specific chemical structure and biological activities. Unlike sesamin, which is primarily found in sesame seeds, this compound is derived from Cannabis sativa. Podophyllotoxin, another lignan, is known for its potent anticancer properties, whereas this compound’s potential therapeutic effects are still under investigation.

Comparison with Similar Compounds

  • Sesamin
  • Podophyllotoxin
  • Arctigenin
  • Pinoresinol

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)6-15-11-27-22(23)16(15)7-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7+

InChI Key

YUMFRZDLFSZQIS-FRKPEAEDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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